molecular formula C12H12N2O3S2 B12744672 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt CAS No. 95533-69-0

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt

Cat. No.: B12744672
CAS No.: 95533-69-0
M. Wt: 296.4 g/mol
InChI Key: FRYNRQGGSPCLHX-MLBSPLJJSA-N
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Description

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction between benzaldehyde and rhodanine-3-acetic acid in the presence of ammonium acetate is commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt stands out due to its unique combination of a thiazolidine ring and benzylidene group, which imparts distinct biological and chemical properties. Its versatility in various applications, from medicinal chemistry to materials science, highlights its significance .

Properties

CAS No.

95533-69-0

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

azanium;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C12H9NO3S2.H3N/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,14,15);1H3/b9-6+;

InChI Key

FRYNRQGGSPCLHX-MLBSPLJJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Origin of Product

United States

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